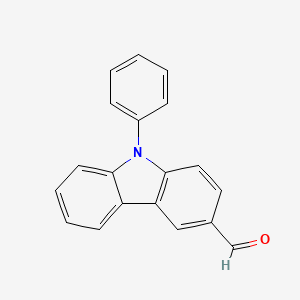

9-Phenyl-9H-carbazole-3-carbaldehyde

Descripción general

Descripción

9-Phenyl-9H-carbazole-3-carbaldehyde: is an organic compound with the molecular formula C19H13NO and a molecular weight of 271.32 g/mol . It is a derivative of carbazole, a heterocyclic aromatic compound, and features a phenyl group and a formyl group attached to the carbazole core. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-phenylcarbazole. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds as follows:

- Dissolve 9-phenylcarbazole in DMF.

- Add POCl3 dropwise to the solution while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure product quality.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group (-CHO) at position 3 undergoes nucleophilic additions, forming derivatives such as imines, oximes, and thiosemicarbazones.

-

Key Mechanism : The aldehyde reacts with amines under acidic conditions, forming Schiff bases or heterocyclic compounds. For example, condensation with phenanthrene-9,10-dione yields imidazole derivatives used in optoelectronic materials .

Cross-Coupling Reactions

The carbazole core participates in palladium-catalyzed cross-coupling reactions, enabling π-extension for advanced materials.

-

Applications : These reactions are pivotal in synthesizing conjugated systems for organic light-emitting diodes (OLEDs) .

Electrophilic Aromatic Substitution

The carbazole aromatic system undergoes substitution at electron-rich positions (e.g., C-1 and C-4).

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-9-phenyl-9H-carbazole | 65% | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-9-phenyl-9H-carbazole | 58% |

-

Regioselectivity : Substitution occurs preferentially at positions ortho and para to the aldehyde group due to its electron-withdrawing nature .

Reduction and Oxidation

The formyl group is redox-active, enabling transformations to hydroxymethyl or carboxylic acid groups.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH | 9-Phenyl-9H-carbazole-3-methanol | 90% | |

| Oxidation | KMnO₄, NaOH | 9-Phenyl-9H-carbazole-3-carboxylic acid | 82% |

-

Mechanistic Insight : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the carbazole ring .

Cyclization Reactions

The aldehyde participates in cyclocondensation to form polycyclic systems.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Imidazole Cyclization | NH₄OAc, AcOH, reflux | Benzimidazole-carbazole hybrid | 78% |

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

This compound is pivotal in the development of OLEDs due to its ability to enhance efficiency and color purity. OLEDs are widely used in display technologies, offering superior brightness and contrast compared to traditional displays. Research indicates that incorporating 9-phenyl-9H-carbazole-3-carbaldehyde into OLED structures can significantly improve device performance by optimizing charge transport and light emission properties .

Fluorescent Dyes

Biological Imaging

this compound serves as a building block for synthesizing fluorescent dyes utilized in biological imaging. These dyes are essential for visualizing cellular processes with high precision, aiding in research across various biological fields. Studies have shown that derivatives of this compound exhibit strong fluorescence characteristics, making them suitable for applications in microscopy and diagnostic imaging .

Photovoltaic Cells

Organic Solar Cells

The compound is explored for its role in organic solar cells, contributing to renewable energy solutions. Its ability to improve light absorption and conversion efficiency is crucial for advancing solar technology. Research has demonstrated that incorporating this compound into the active layers of solar cells enhances their overall performance, leading to higher energy conversion rates .

Polymer Chemistry

Advanced Polymer Materials

In polymer chemistry, this compound is used to synthesize advanced polymer materials tailored for specific applications such as coatings and adhesives. These polymers exhibit superior performance compared to traditional materials due to enhanced mechanical properties and thermal stability. The compound's versatility allows for the design of polymers with specific functionalities, making it valuable in industrial applications .

Mecanismo De Acción

The mechanism of action of 9-Phenyl-9H-carbazole-3-carbaldehyde in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, carbazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway, which regulates cell cycle and apoptosis . The formyl group in this compound can also participate in reactions with nucleophiles, contributing to its biological activity.

Comparación Con Compuestos Similares

- 9-Ethyl-9H-carbazole-3-carbaldehyde

- 9-Phenylcarbazole

- 3-Formylcarbazole

Comparison: Compared to other carbazole derivatives, 9-Phenyl-9H-carbazole-3-carbaldehyde is unique due to the presence of both a phenyl group and a formyl group, which enhance its electronic properties and reactivity . This makes it particularly useful in the synthesis of advanced materials and in biological research.

Actividad Biológica

Overview

9-Phenyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of 271.32 g/mol. This compound has garnered attention in biochemical research due to its diverse biological activities, particularly in the fields of oncology and enzymatic interactions.

Interactions with Enzymes:

this compound has been shown to interact with various enzymes that play critical roles in oxidative stress responses and metabolic pathways. It inhibits specific enzymes involved in maintaining cellular redox balance, which can significantly affect the oxidative state within cells.

Cellular Effects:

The compound influences several cellular processes:

- Apoptosis Induction: It activates the p53 pathway, a crucial tumor suppressor pathway, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of melanoma, where compounds similar to this compound have demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

- Gene Expression and Signaling Pathways: The compound modulates gene expression and various signaling pathways, contributing to its potential anticancer effects.

The biological activity of this compound is largely attributed to its ability to bind with specific biomolecules, including DNA and proteins. This binding can lead to the inhibition or activation of enzyme activities depending on the target molecules involved. The compound's structure enhances its reactivity and interaction with biological targets, making it a promising candidate for therapeutic applications .

Case Studies and Experimental Evidence

-

Antitumor Activity:

- A study on carbazole derivatives highlighted that 9-ethyl-9H-carbazole-3-carbaldehyde (a structural analog) exhibited significant antitumor properties by reactivating the p53 pathway in melanoma cells. This suggests that similar mechanisms could be expected from this compound .

- In vivo experiments confirmed that derivatives like ECCA suppressed tumor growth by enhancing apoptosis without affecting normal tissues, indicating a selective action against cancer cells .

-

Enzymatic Inhibition:

- The compound has been reported to inhibit certain enzymes involved in oxidative stress, potentially leading to altered cellular metabolism and increased apoptosis in cancerous cells.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Phenyl and formyl groups | Induces apoptosis; interacts with p53 |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Ethyl group | Antitumor activity; selective for melanoma |

| 3-Formylcarbazole | Formyl group only | General cytotoxicity |

Propiedades

IUPAC Name |

9-phenylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJDBJBKAFUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594320 | |

| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87220-68-6 | |

| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-9H-carbazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.